molecular formula C23H21N3O3 B12029340 2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 769156-38-9

2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12029340
CAS No.: 769156-38-9
M. Wt: 387.4 g/mol
InChI Key: UUTPZLZQLLDKBZ-BUVRLJJBSA-N
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Description

2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with the molecular formula C24H23N3O3 This compound is known for its unique structure, which includes a hydrazino group, a benzylidene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with hydrazine hydrate, followed by the reaction with N-phenylglycine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the synthesis of advanced organic materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene moiety can interact with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(4-((4-Methoxybenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(4-((4-Dimethylaminobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide

Uniqueness

2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

769156-38-9

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C23H21N3O3/c1-17-7-9-19(10-8-17)16-29-21-13-11-18(12-14-21)15-24-26-23(28)22(27)25-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

UUTPZLZQLLDKBZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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